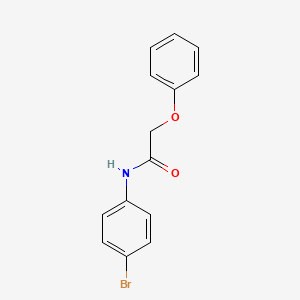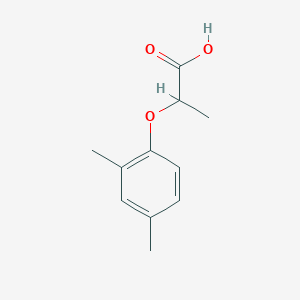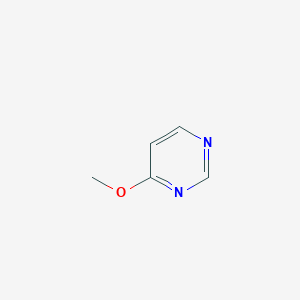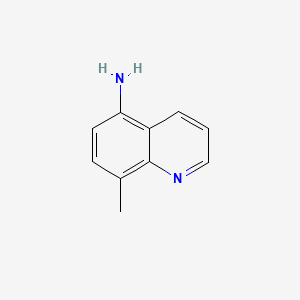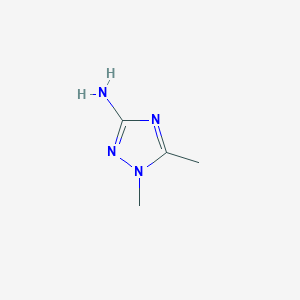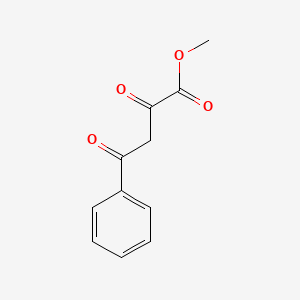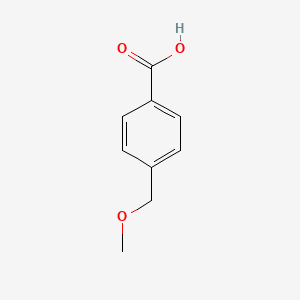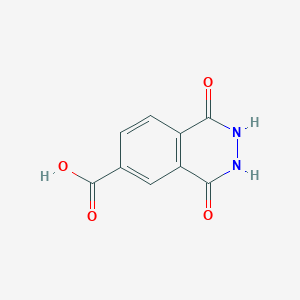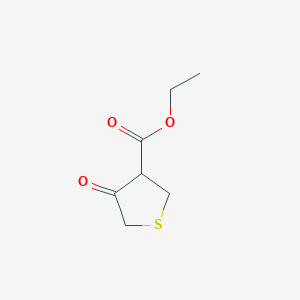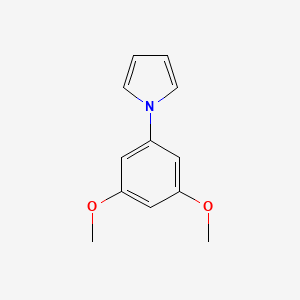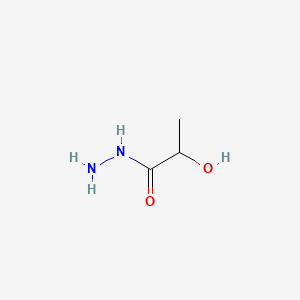
4,4'-Methylenedibenzoic acid
概要
説明
4,4’-Methylenedibenzoic acid is a chemical compound with the molecular formula C15H12O4 and a molecular weight of 256.26 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of coordination polymers involving 4,4’-Methylenedibenzoic acid has been reported. By changing the metal salts, two new transition metal-based coordination polymers have been synthesized under the same reaction conditions .Molecular Structure Analysis
The InChI code for 4,4’-Methylenedibenzoic acid is 1S/C15H12O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) .Physical And Chemical Properties Analysis
4,4’-Methylenedibenzoic acid has a density of 1.3±0.1 g/cm3 . It has a boiling point of 485.2±38.0 °C at 760 mmHg . The compound has a molar refractivity of 69.4±0.3 cm3 . It has 4 freely rotating bonds .科学的研究の応用
Application 1: Two-Dimensional Mixed-Ligand Metal–Organic Framework
- Summary of the Application: 4,4’-Methylenedibenzoic acid is used as a ligand to construct a two-dimensional and bifunctional pillar-layered metal–organic framework (MOF) with the molecular formula [Zn(cba)(bpdb)]·DMF (2DTMU-1), where H2cba = 4,4’-methylenedibenzoic acid and bpdb = 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene .
- Methods of Application or Experimental Procedures: The MOF was obtained via the reaction of zinc(II) nitrate with H2cba as the carboxylate linker and bpdb .
- Results or Outcomes: The resulting MOF is based on a binuclear paddlewheel Zn(II) unit complexed by four bridging bidentate (dicarboxylate) V-shaped ligands, which combine to form H2cba. This tetragonal array is connected by bpdb with a bridging azine group, presenting a pore size of 18 × 12 Å .
Application 2: Metal-Controlled Assembly of Coordination Polymers
- Summary of the Application: 4,4’-Methylenedibenzoic acid is used in the synthesis of coordination polymers (CPs). By changing the metal salts, two new transition metal-based CPs were synthesized under the same reaction conditions .
- Methods of Application or Experimental Procedures: The CPs were synthesized using dual linkers (H2DBA and dmbpy), where H2DBA = 4,4’-methylenedibenzoic acid and dmbpy = 3,3’-dimethyl-4,4’-bipyridine .
- Results or Outcomes: The first CP performs a 2-fold interpenetration 3D framework with pcu topology and is stable in aqueous solutions at pH range from 5 to 9. The second CP shows a 2D (4,4) network and is unstable in air .
Application 3: Synthesis of Nickel(II) Coordination Polymer
- Summary of the Application: 4,4’-Methylenedibenzoic acid is used in the synthesis of a new nickel(II) coordination polymer, Ni2(DBA)2(BIDPE)2(H2O) (1), where H2DBA = 4,4’-methylenedibenzoic acid and BIDPE = 4,4’-bis(imidazole-l-yl)diphenyl ether .
- Methods of Application or Experimental Procedures: The coordination polymer was prepared by hydrothermal synthesis .
- Results or Outcomes: The resulting coordination polymer was structurally characterized by IR, elemental analysis, TGA and single crystal X-ray diffraction .
Application 4: Metal-Controlled Assembly of Coordination Polymers
- Summary of the Application: 4,4’-Methylenedibenzoic acid is used in the synthesis of coordination polymers (CPs). By changing the metal salts, two new transition metal-based CPs were synthesized under the same reaction conditions .
- Methods of Application or Experimental Procedures: The CPs were synthesized using dual linkers (H2DBA and dmbpy), where H2DBA = 4,4’-methylenedibenzoic acid and dmbpy = 3,3’-dimethyl-4,4’-bipyridine .
- Results or Outcomes: The first CP performs a 2-fold interpenetration 3D framework with pcu topology and is stable in aqueous solutions at pH range from 5 to 9. The second CP shows a 2D (4,4) network and is unstable in air .
Application 5: Two-Dimensional Mixed-Ligand Metal–Organic Framework
- Summary of the Application: 4,4’-Methylenedibenzoic acid is used as a ligand to construct a two-dimensional and bifunctional pillar-layered metal–organic framework (MOF) with the molecular formula [Zn(cba)(bpdb)]·DMF (2DTMU-1), where H2cba = 4,4’-methylenedibenzoic acid and bpdb = 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene .
- Methods of Application or Experimental Procedures: The MOF was obtained via the reaction of zinc(II) nitrate with H2cba as the carboxylate linker and bpdb .
- Results or Outcomes: The resulting MOF is based on a binuclear paddlewheel Zn(II) unit complexed by four bridging bidentate (dicarboxylate) V-shaped ligands, which combine to form H2cba. This tetragonal array is connected by bpdb with a bridging azine group, presenting a pore size of 18 × 12 Å .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-[(4-carboxyphenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)15(18)19/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDMBRAUHKUOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310785 | |
| Record name | 4,4'-Methylenedibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Methylenedibenzoic acid | |
CAS RN |
790-83-0 | |
| Record name | 4,4′-Methylenebis[benzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=790-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Methylenedibenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylmethane-4,4'-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



